molecular formula C22H16O4 B12637107 2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione CAS No. 922138-60-1

2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione

Katalognummer: B12637107
CAS-Nummer: 922138-60-1
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: BJQLPMGOWVLHQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes both phenyl and indene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 4,5-dihydroxy-2-methylbenzaldehyde with phenylacetic acid under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the indene structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound can interact with enzymes and receptors, modulating biological pathways involved in inflammation and cancer.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4,5-Dihydroxy-2-methylphenyl)acetaldehyde
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness

2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione is unique due to its indene structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

922138-60-1

Molekularformel

C22H16O4

Molekulargewicht

344.4 g/mol

IUPAC-Name

2-(4,5-dihydroxy-2-methylphenyl)-2-phenylindene-1,3-dione

InChI

InChI=1S/C22H16O4/c1-13-11-18(23)19(24)12-17(13)22(14-7-3-2-4-8-14)20(25)15-9-5-6-10-16(15)21(22)26/h2-12,23-24H,1H3

InChI-Schlüssel

BJQLPMGOWVLHQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.